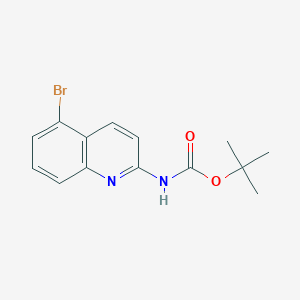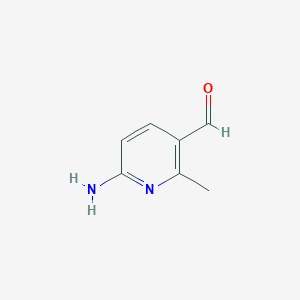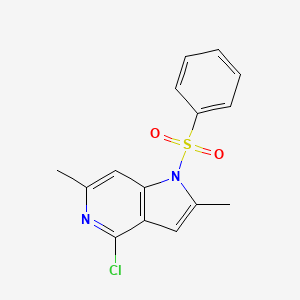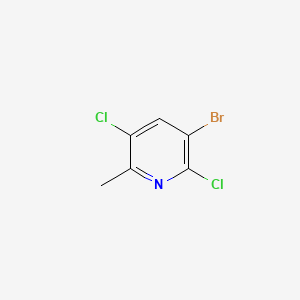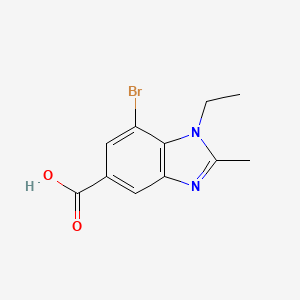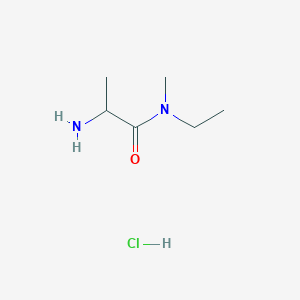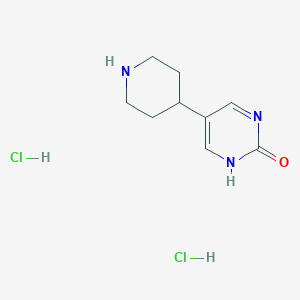
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride
Übersicht
Beschreibung
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride is a chemical compound with the CAS Number: 1803607-30-8 . It has a molecular weight of 252.14 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13N3O.2ClH/c13-9-11-5-8 (6-12-9)7-1-3-10-4-2-7;;/h5-7,10H,1-4H2, (H,11,12,13);2*1H . This indicates the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a pivotal role in the synthesis of various pyrimidine scaffolds, including 5-(Piperidin-4-yl)pyrimidin-2-ol derivatives, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent studies have focused on synthetic pathways employing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents to develop these scaffolds. Such advancements highlight the significance of hybrid catalysts in the development of lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Neurotransmitter System Modulation
Research on the structural and functional aspects of the 5-HT1A receptor has revealed that certain pyrimidine derivatives, possessing functional groups such as piperazine, piperidine, and pyrimidine, demonstrate potential as antidepressants. These compounds modulate the release of serotonin and other neurotransmitters, suggesting that specific structural features of pyrimidine derivatives can provide a basis for developing clinical drugs for depression, including those related to 5-(Piperidin-4-yl)pyrimidin-2-ol (Wang et al., 2019).
Dipeptidyl Peptidase IV Inhibition
The inhibition of dipeptidyl peptidase IV (DPP IV), a target for the treatment of type 2 diabetes mellitus, has been linked to pyrimidine derivatives, including those related to piperidine and pyrimidine functional groups. Research on DPP IV inhibitors highlights the importance of these compounds in modulating glucose-dependent insulinotropic peptide (GIP) and glucagon-like peptide 1 (GLP-1), offering insights into the development of antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
Anti-inflammatory Applications
Substituted 1,2,3,4 tetrahydropyrimidine derivatives, potentially including structures similar to 5-(Piperidin-4-yl)pyrimidin-2-ol, have demonstrated in vitro anti-inflammatory activity. These compounds inhibit protein denaturation, indicating their potential as leads for anti-inflammatory drug development. This highlights the diverse therapeutic applications of pyrimidine derivatives beyond their traditional roles (Gondkar, Deshmukh, & Chaudhari, 2013).
Optical Sensors
Pyrimidine derivatives have been utilized as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. This functional versatility, along with their biological and medicinal applications, underscores the potential of pyrimidine derivatives, including those related to 5-(Piperidin-4-yl)pyrimidin-2-ol, in the development of novel sensing materials (Jindal & Kaur, 2021).
Eigenschaften
IUPAC Name |
5-piperidin-4-yl-1H-pyrimidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c13-9-11-5-8(6-12-9)7-1-3-10-4-2-7;;/h5-7,10H,1-4H2,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVRRWIYXSNOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC(=O)N=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



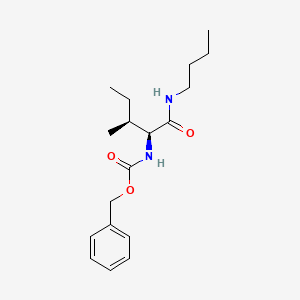
![5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B1528194.png)
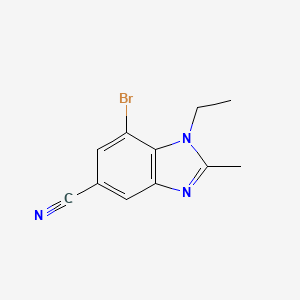
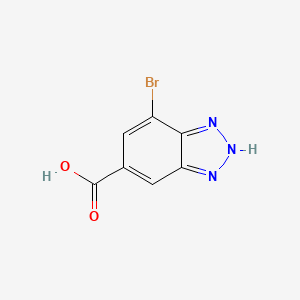
![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)
methanol](/img/structure/B1528199.png)
